molecular formula C11H7ClF2N2OS B3384609 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 565172-39-6

2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3384609
CAS No.: 565172-39-6
M. Wt: 288.7 g/mol
InChI Key: ASBCFODMWQQYJL-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₇ClF₂N₂OS
CAS Number: 565172-39-6
Purity: ≥95%

This compound belongs to the heterocyclic acetamide class, featuring a thiazole core substituted with a 2,5-difluorophenyl group at position 4 and a chloroacetamide moiety at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2OS/c12-4-10(17)16-11-15-9(5-18-11)7-3-6(13)1-2-8(7)14/h1-3,5H,4H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBCFODMWQQYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CSC(=N2)NC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565172-39-6
Record name 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-difluorobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide.

    Acylation: The resulting thiazole derivative is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alkoxides. Typical conditions involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are typically the corresponding amides or thioethers, depending on the nucleophile used.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide has been studied for its effectiveness against various bacterial strains. In vitro studies have shown it to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .

1.2 Anticancer Properties

The compound's structure allows for interactions with biological targets associated with cancer cell proliferation. Preliminary studies have demonstrated that it can induce apoptosis in certain cancer cell lines. For instance, its ability to inhibit specific kinases involved in cancer signaling pathways has been documented, indicating a potential role in cancer therapeutics .

1.3 Enzyme Inhibition

The thiazole moiety is known to interact with various enzymes. Research has highlighted the compound's potential as an inhibitor of certain enzymes implicated in metabolic disorders. For example, it has shown promise as a selective inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the management of type 2 diabetes .

Agricultural Applications

2.1 Pesticidal Properties

The compound has been investigated for its pesticidal properties, particularly against fungal pathogens affecting crops. Its efficacy in controlling plant diseases caused by fungi has been noted in field trials, making it a candidate for developing new agricultural fungicides .

2.2 Plant Growth Regulation

Studies have suggested that this compound may act as a plant growth regulator. It appears to influence plant hormone pathways, promoting growth and enhancing resistance to environmental stressors .

Material Science Applications

3.1 Polymer Chemistry

In material science, the compound's unique chemical structure allows it to be used as a building block for synthesizing novel polymers with specific properties. Research has explored its incorporation into polymer matrices to enhance thermal stability and mechanical strength .

3.2 Coatings and Adhesives

The compound shows potential in formulating coatings and adhesives with improved performance characteristics. Its chemical stability and adhesion properties can lead to the development of advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in cell signaling and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives
  • N-[4-(3-Chloro-4-Fluorophenyl)-1,3-Thiazol-2-yl]Acetamide (Compound 14) Substituents: 3-Cl, 4-F on phenyl. Synthesis: Reacts 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thiourea in ethanol .
  • 2-Chloro-N-[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]Acetamide (CAS 6125-31-1) Substituents: 4-Cl on phenyl. Properties: Molecular formula C₁₁H₈Cl₂N₂OS; slight solubility in chloroform and methanol . Comparison: Dichlorination vs. difluorination may reduce solubility due to higher lipophilicity but increase steric bulk.
  • 2-Chloro-N-[5-(2,5-Dichlorobenzyl)-1,3-Thiazol-2-yl]Acetamide (4f) Substituents: 2,5-diCl-benzyl. Properties: Melting point 207°C; anti-cancer activity noted . Structural Note: Benzyl substitution introduces flexibility, differing from rigid phenyl-thiazole linkage in the target compound.
Fluorinated Derivatives
  • 2-Chloro-N-(2,5-Difluorophenyl)Acetamide (CAS 196938-10-0) Substituents: 2,5-diF on phenyl (non-thiazole variant). Relevance: Highlights the role of fluorine in modulating electronic properties and metabolic stability .
Alkyl and Alkoxy Derivatives
  • N-[4-(2,5-Dimethylphenyl)-1,3-Thiazol-2-yl]Acetamide

    • Substituents : 2,5-diCH₃ on phenyl.
    • Properties : logP = 3.67; higher lipophilicity compared to halogenated analogs .
    • Impact : Methyl groups may hinder π-π stacking interactions but improve membrane permeability.
  • 2-Chloro-N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Acetamide Substituents: 4-OCH₃ on phenyl.

Heterocyclic Core Modifications

  • Triazole-Based Analogs
    • Example: N-(4-(5-(2,5-Difluorophenyl)-3-Methoxy-1H-1,2,4-Triazol-1-yl)Phenyl)-2-(Phenylthio)Acetamide (Compound 48) .
    • Comparison : Triazole cores offer distinct hydrogen-bonding capabilities compared to thiazoles, affecting target selectivity.

Physicochemical and Structural Properties

Crystallographic Insights
  • 2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide Dihedral Angle: 79.7° between phenyl and thiazole rings, indicating non-planarity . Hydrogen Bonding: N–H···N interactions stabilize crystal packing .
  • 2,2-Diphenyl-N-(1,3-Thiazol-2-yl)Acetamide

    • Dihedral Angles : 75.79° and 81.85° between acetamide and phenyl rings .
    • Packing : Stabilized by C–H···π and π–π interactions .

Data Table: Key Analogs and Properties

Compound Name Substituents Molecular Formula Melting Point (°C) Notable Properties
Target Compound 2,5-diF-phenyl C₁₁H₇ClF₂N₂OS - High halogen electronegativity
N-[4-(3-Cl-4-F-phenyl)-Thiazol-2-yl]Acetamide 3-Cl,4-F-phenyl C₁₁H₇ClFN₂OS - Enhanced hydrophobicity
2-Cl-N-[4-(4-Cl-phenyl)-Thiazol-2-yl]Acetamide 4-Cl-phenyl C₁₁H₈Cl₂N₂OS - Low solubility in polar solvents
2-Cl-N-[5-(2,5-diCl-benzyl)-Thiazol-2-yl]Acetamide 2,5-diCl-benzyl C₁₂H₉Cl₃N₂OS 207 Anti-cancer activity
N-[4-(2,5-diCH₃-phenyl)-Thiazol-2-yl]Acetamide 2,5-diCH₃-phenyl C₁₃H₁₄N₂OS - High logP (3.67)

Biological Activity

2-Chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that belongs to the class of acetamides. Its molecular formula is C11H7ClF2N2OS, with a molar mass of 288.7 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The compound features a thiazole ring substituted with a 2,5-difluorophenyl group and a chloroacetamide moiety. The structural formula can be represented as follows:

SMILES O C CCl NC1 NC C2 CC F CC C2F CS1\text{SMILES O C CCl NC1 NC C2 CC F CC C2F CS1}

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study focused on a series of N-(substituted phenyl)-2-chloroacetamides showed that compounds with halogenated substituents on the phenyl ring were particularly effective against various bacterial strains. The study evaluated the compound against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as the yeast Candida albicans .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity Level
Staphylococcus aureusEffective
Methicillin-resistant S. aureusEffective
Escherichia coliLess effective
Candida albicansModerately effective

The study confirmed that the biological activity varied significantly depending on the substituents on the phenyl ring, indicating that structural modifications can enhance or diminish antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The quantitative structure-activity relationship (QSAR) analysis conducted on similar compounds revealed that lipophilicity plays a crucial role in their ability to penetrate cell membranes and exert biological effects. Compounds with higher lipophilicity were generally more effective against Gram-positive bacteria .

Anticancer Potential

In addition to its antimicrobial properties, this compound is being investigated for potential anticancer activity. Preliminary studies suggest that compounds in this class may inhibit specific enzymes involved in cancer progression. For instance, they have been shown to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammation and cancer .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Study : A comprehensive investigation into various N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against MRSA and other pathogens. The results indicated that modifications to the thiazole ring could enhance activity against specific microorganisms .
  • Docking Studies : Molecular docking studies have been employed to predict the binding interactions of these compounds with target enzymes involved in disease pathways. This approach aids in understanding the mechanism of action and guiding further modifications for improved efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide?

  • Methodology : The compound is synthesized via coupling reactions between chlorinated acetamide derivatives and substituted thiazole precursors. Key steps include:

  • Activation of carboxylic acids using carbodiimides (e.g., EDCI) in dichloromethane with triethylamine as a base .
  • Reaction temperatures maintained at 273 K to suppress side reactions.
  • Purification via solvent extraction (e.g., dichloromethane/water) and recrystallization from methanol/acetone mixtures .
    • Yield Optimization : Yields exceeding 80% are achievable with stoichiometric control and inert atmospheres .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., δ 4.11 ppm for CH₂ in acetamide) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 416.15 [M+1]⁺) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, and S content (e.g., C 47.85% calculated vs. 47.80% found) .

Q. What preliminary biological activities have been reported?

  • Antibacterial Activity : The thiazole-acetamide scaffold inhibits bacterial growth by disrupting protein synthesis, with MIC values <10 µg/mL against Gram-positive strains .
  • Mechanistic Insight : Chlorine and fluorine substituents enhance membrane permeability and target binding .

Advanced Research Questions

Q. How do crystallographic studies inform the compound’s conformational stability?

  • X-ray Crystallography :

  • The compound adopts a planar conformation with intramolecular hydrogen bonds between the acetamide NH and thiazole N, stabilizing the structure .
  • Dihedral angles between the thiazole and fluorophenyl rings (61.8°) indicate steric flexibility .
    • Software : SHELX programs refine crystallographic data, resolving hydrogen-bonding networks (R-factor <0.05) .

Q. What strategies resolve contradictions in biological activity data across analogs?

  • SAR Analysis :

  • Electron-Withdrawing Groups : 2,5-Difluorophenyl enhances activity vs. 2-chlorophenyl due to increased electronegativity .
  • Thiazole Modifications : Methylation at position 4 reduces potency by 40%, suggesting steric hindrance at the binding site .
    • Validation : Dose-response assays and molecular docking (e.g., AutoDock Vina) reconcile discrepancies in IC₅₀ values .

Q. How does solvent polarity affect reaction outcomes during synthesis?

  • Solvent Screening :

  • Polar aprotic solvents (DMF, DMSO) improve solubility but risk side reactions (e.g., acetamide hydrolysis).
  • Nonpolar solvents (dichloromethane) favor coupling efficiency but require prolonged reaction times .
    • Optimized Protocol : Dichloromethane with 10% DMF accelerates kinetics while maintaining yield (85–91%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide

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